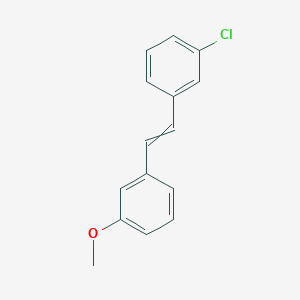

3-Chloro-3'-methoxystilbene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHFJXLLHMOLGG-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 3 Methoxystilbene

Established Synthetic Pathways for Substituted Stilbenes

The synthesis of stilbene (B7821643) derivatives, a class of compounds characterized by a 1,2-diphenylethylene core structure, has been a subject of extensive research due to their diverse applications. researchgate.net A variety of synthetic methods have been established, providing access to a wide range of substituted stilbenes. These methods can be broadly categorized into olefination reactions and cross-coupling reactions. researchgate.net

Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefinations, are powerful tools for forming the characteristic carbon-carbon double bond of the stilbene core. researchgate.netjuliethahn.com The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide with an aldehyde or ketone. wiley-vch.delibretexts.org A key advantage of the Wittig reaction is the definitive placement of the double bond, avoiding the mixtures that can result from other methods like alcohol dehydration. libretexts.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion and often favors the formation of the (E)-alkene isomer. wiley-vch.debeilstein-journals.orgjst.go.jp

Palladium-catalyzed cross-coupling reactions have also emerged as highly versatile and efficient methods for stilbene synthesis. uliege.be The Heck reaction, Suzuki-Miyaura coupling, and Negishi coupling are prominent examples. uliege.be The Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org The Suzuki-Miyaura coupling, on the other hand, couples an organoboron compound with an organohalide. nih.govbeilstein-journals.org These cross-coupling methods offer high stereoselectivity and functional group tolerance. nih.gov

Targeted Synthetic Strategies for the Formation of 3-Chloro-3'-methoxystilbene

The synthesis of the asymmetrically substituted this compound requires careful selection of precursors and reaction conditions to achieve the desired regiochemistry and stereochemistry. Both olefination and cross-coupling strategies can be adapted for this specific target.

Olefination Reactions in this compound Synthesis

Olefination reactions provide a direct route to this compound by forming the central double bond from two precursor fragments.

The Wittig reaction is a viable method, typically involving the reaction of a substituted benzyltriphenylphosphonium (B107652) ylide with a substituted benzaldehyde. fu-berlin.denih.gov For the synthesis of this compound, two main disconnection approaches are possible:

Route A: Reaction of 3-chlorobenzyltriphenylphosphonium ylide with 3-methoxybenzaldehyde.

Route B: Reaction of 3-methoxybenzyltriphenylphosphonium ylide with 3-chlorobenzaldehyde.

The choice between these routes may depend on the availability and stability of the starting materials. The Wittig reaction often produces a mixture of (E)- and (Z)-isomers, with non-stabilized ylides generally favoring the (Z)-isomer. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative that often provides higher (E)-selectivity. beilstein-journals.orgresearchgate.net This reaction would involve a phosphonate (B1237965) ester, such as diethyl (3-chlorobenzyl)phosphonate or diethyl (3-methoxybenzyl)phosphonate, reacting with the corresponding aldehyde in the presence of a base. beilstein-journals.org The HWE reaction is known for its mild conditions and the ease of removal of the phosphate (B84403) byproduct. wiley-vch.de

Cross-Coupling Approaches for this compound Elaboration

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the this compound framework. uliege.be

The Heck reaction can be employed by coupling an aryl halide with a styrene (B11656) derivative. uliege.beorganic-chemistry.org For this compound, this could involve:

Route A: Coupling of 3-chloro-1-iodobenzene (or bromide) with 3-vinylanisole.

Route B: Coupling of 1-chloro-3-vinylbenzene with 3-iodoanisole (B135260) (or bromoanisole).

The Heck reaction typically yields the trans (E)-isomer due to the syn-addition and β-hydride elimination mechanism.

The Suzuki-Miyaura coupling provides another efficient route, reacting an arylboronic acid with an aryl halide. nih.govrsc.org The synthesis of this compound via Suzuki coupling could proceed through:

Route A: Coupling of (E)-2-(3-chlorophenyl)vinylboronic acid with 3-methoxyphenyl (B12655295) halide.

Route B: Coupling of (E)-2-(3-methoxyphenyl)vinylboronic acid with 1-chloro-3-halobenzene.

A general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides. nih.gov This approach ensures complete retention of the (E)-alkene geometry. nih.gov

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, base, solvent, and temperature.

In Heck reactions , the choice of the palladium catalyst and ligands is critical. While traditional catalysts often involve phosphine (B1218219) ligands, research has explored phosphine-free systems to mitigate issues of oxidative degradation. uliege.be For instance, palladium(II) supported on hydrotalcite has been shown to be an efficient and reusable catalyst for Heck reactions. uliege.be The base, such as sodium acetate (B1210297) or triethylamine, and the solvent, like N-methylpyrrolidinone (NMP), also play significant roles. uliege.be The addition of additives like N,N-dimethylglycine (DMG) has been shown to enhance regioselectivity for the desired 1,2-disubstituted stilbene. uliege.be

For Suzuki-Miyaura couplings , the catalyst system, often consisting of a palladium source and a ligand, is paramount. The use of sterically bulky phosphine ligands, such as t-Bu3PHBF4, has been found to be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides. nih.gov The choice of base and solvent is also important for efficient transmetalation and reductive elimination steps.

In Wittig reactions , the nature of the ylide and the reaction conditions can influence the E/Z selectivity of the resulting alkene. nih.gov Non-stabilized ylides tend to give higher proportions of the Z-isomer, while stabilized ylides favor the E-isomer. nih.gov The presence of lithium salts can also affect the stereochemical outcome. nih.gov Recent studies have focused on optimizing synthetic routes to (E)- and (Z)-stilbenes by exploring the effects of steric hindrance in the starting materials. otterbein.edu

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

While this compound itself may be a target for specific studies, its primary role in organic synthesis is often as a synthetic intermediate for the construction of more complex molecules. The presence of the chloro and methoxy (B1213986) functional groups on the stilbene backbone provides handles for further chemical transformations.

The chlorine atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, it can be a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, enabling the synthesis of more elaborate stilbene derivatives with extended conjugation or the incorporation of nitrogen-containing moieties.

The methoxy group can be a precursor to a hydroxyl group through demethylation. Hydroxylated stilbenes are a significant class of natural products and pharmacologically active compounds. researchgate.net Therefore, this compound could serve as a precursor to 3-chloro-3'-hydroxystilbene, which may exhibit interesting biological properties or serve as a building block for even more complex structures.

Advanced Spectroscopic Characterization Methodologies for 3 Chloro 3 Methoxystilbene

Vibrational Spectroscopic Techniques Applied to 3-Chloro-3'-methoxystilbene

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern corresponding to the molecule's functional groups and skeletal structure. researchgate.net In a study of this compound, the FT-IR spectrum was recorded in the 4000-400 cm⁻¹ range. siftdesk.org The experimental data, supported by DFT calculations, allows for the definitive assignment of observed vibrational bands. siftdesk.org

Key assignments for this compound include the C-H stretching vibrations of the aromatic rings and the vinyl group, as well as characteristic bands for the C-Cl and C-O-C (methoxy) groups. The agreement between the experimental wavenumbers and the scaled computed wavenumbers validates the structural analysis. siftdesk.org

FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental (cm⁻¹) siftdesk.org | Assignment |

|---|---|---|

| C-H Stretch (aromatic) | 3064 | Asymmetric stretching |

| C-H Stretch (vinyl) | 3012 | Stretching |

| C=C Stretch (vinyl) | 1639 | Stretching |

| C=C Stretch (aromatic) | 1595, 1572, 1485 | Ring stretching |

| C-H Bend (in-plane) | 1286, 1157 | Bending |

| C-O Stretch (methoxy) | 1249 | Asymmetric stretching |

| C-Cl Stretch | 682 | Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. The FT-Raman spectrum of this compound was recorded using a 1064 nm Nd:YAG laser for excitation. siftdesk.org The resulting data helps to elucidate molecular vibrations that may be weak or absent in the FT-IR spectrum. usda.gov

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the C=C double bond in the stilbene (B7821643) backbone often produces a strong signal in the Raman spectrum. siftdesk.org

FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Experimental (cm⁻¹) siftdesk.org | Assignment |

|---|---|---|

| C-H Stretch (aromatic) | 3064 | Symmetric stretching |

| C=C Stretch (vinyl) | 1639 | Stretching |

| C=C Stretch (aromatic) | 1595, 1572 | Ring stretching |

| C-O-C Bend | 1249 | Bending |

| C-H Bend (out-of-plane) | 997, 879 | Bending |

| C-Cl Stretch | 682 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. amazonaws.comnih.gov It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their respective electronic environments. hi.is For this compound, the ¹H NMR spectrum was recorded on a 400 MHz instrument. siftdesk.org The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group. The protons on the olefinic double bond typically appear as doublets, with a coupling constant characteristic of a trans configuration. siftdesk.org The aromatic protons appear as a complex series of multiplets due to their varied electronic environments and spin-spin coupling interactions. siftdesk.org

¹H NMR Chemical Shifts for this compound

| Proton Assignment | Experimental Chemical Shift (δ, ppm) siftdesk.org | Multiplicity |

|---|---|---|

| Aromatic H | 7.15-7.50 | Multiplet |

| Olefinic H | 6.95, 7.10 | Doublet |

| Methoxy H (-OCH₃) | 3.85 | Singlet |

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. The analysis of this compound by ¹³C NMR reveals distinct signals for the two olefinic carbons, the methoxy carbon, and the twelve aromatic carbons. siftdesk.org The positions of the signals are influenced by the substituents on the phenyl rings. The carbon atom bonded to the chlorine atom (C-3) is shifted downfield, while the carbon bonded to the methoxy group (C-3') is also significantly affected. siftdesk.org

¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) siftdesk.org |

|---|---|

| C-3' (C-OCH₃) | 159.9 |

| C-1' | 138.8 |

| C-1 | 135.5 |

| C-3 (C-Cl) | 134.7 |

| Olefinic C | 129.2, 127.1 |

| Aromatic C | 119.9 - 129.9 |

| Methoxy C (-OCH₃) | 55.3 |

Methodological Advancements in Spectroscopic Data Interpretation for Stilbenes

The interpretation of spectroscopic data for stilbene derivatives has been significantly enhanced by the integration of computational chemistry. siftdesk.orgresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are now routinely used to predict molecular geometries and spectroscopic properties. capes.gov.br For vibrational spectroscopy, calculated harmonic frequencies are often scaled by empirical factors to achieve better agreement with experimental data, correcting for anharmonicity and basis set imperfections. mdpi.com

In NMR analysis, the Gauge-Independent Atomic Orbital (GIAO) method has become a standard for calculating theoretical chemical shifts. mdpi.com This approach allows for a direct comparison between experimental and computed NMR data, aiding in the unambiguous assignment of complex spectra, especially for molecules with many similar aromatic or aliphatic signals. siftdesk.org Furthermore, time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing insights into the UV-Vis absorption properties of these compounds. siftdesk.orgaip.org These combined experimental and theoretical approaches provide a robust and highly detailed characterization of stilbene structures, revealing subtle electronic and steric effects that govern their chemical behavior. siftdesk.org

Computational and Theoretical Investigations of 3 Chloro 3 Methoxystilbene

Quantum Chemical Approaches to Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 3-Chloro-3'-methoxystilbene, several key methodologies are employed to understand its molecular geometry and electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311G(d,p), is commonly used for the geometry optimization of organic molecules. bhu.ac.in This process determines the lowest energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles.

The optimization of this compound's ground state geometry reveals the spatial arrangement of its constituent atoms. This includes the planarity of the stilbene (B7821643) backbone and the orientation of the chloro and methoxy (B1213986) substituents on the phenyl rings. The calculated geometric parameters can be compared with experimental data, if available, to validate the computational model.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C=C (ethylene) Bond Length | ~1.34 Å |

| C-C (phenyl) Bond Length | ~1.40 Å |

| C-C-C (phenyl) Bond Angle | ~120° |

| C=C-C Bond Angle | ~125° |

Note: The values in this table are representative and based on typical calculations for similar substituted stilbenes.

The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry. While DFT methods include electron correlation, HF theory provides a foundational understanding of the electronic structure by considering the molecule's wavefunction as a single Slater determinant. Comparing the results from HF and DFT calculations can provide insights into the effects of electron correlation on the molecular structure.

For this compound, HF calculations, often with a basis set like 6-311++G(d,p), can be used to compute the optimized geometry and vibrational frequencies. researchgate.net While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF is a valuable tool for initial structural analysis and for providing a baseline for more advanced computational methods.

To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT that allows for the calculation of excited state energies and properties. By performing TD-DFT calculations, it is possible to predict the electronic transitions, such as the HOMO to LUMO transition, which are responsible for the molecule's interaction with light. nih.gov

These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of the absorption bands. This information is crucial for understanding the molecule's potential use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions and electronic transitions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. For this compound, the HOMO is typically distributed over the π-conjugated system of the stilbene backbone and the electron-donating methoxy group. The presence of the electron-withdrawing chloro group can also influence the energy and distribution of the HOMO. A higher HOMO energy suggests a greater ability to donate electrons.

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. In this compound, the LUMO is also generally delocalized over the π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller energy gap indicates that the molecule is more easily excitable and is generally more reactive.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 eV |

Note: The values in this table are representative and based on typical calculations for similar substituted stilbenes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. Computational methods allow for the detailed analysis of charge distribution and the mapping of the electrostatic potential, providing a visual representation of the electron density and predicting sites of electrophilic and nucleophilic attack.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, offering insights into the electronic structure and bonding. researchgate.net These charge values are crucial for understanding properties such as the dipole moment and molecular polarizability. researchgate.net In this compound, the presence of electronegative chlorine and oxygen atoms is expected to significantly influence the charge distribution.

Quantum chemical descriptors provide further information about the molecule's reactivity and stability. These descriptors, derived from the molecular orbitals, include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 1: Illustrative Mulliken Atomic Charges and Quantum Chemical Descriptors for this compound

| Atom/Descriptor | Value |

| Selected Mulliken Charges (e) | |

| C (vinyl) | -0.1 to -0.2 |

| H (vinyl) | +0.1 to +0.2 |

| Cl | -0.1 to -0.3 |

| O (methoxy) | -0.5 to -0.7 |

| C (methoxy) | +0.1 to +0.3 |

| Quantum Chemical Descriptors (eV) | |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational results for this compound are not available in the cited literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. nih.gov Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the chlorine and oxygen atoms and positive potential around the hydrogen atoms.

Vibrational Frequency Calculations and Potential Energy Distribution

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, it is possible to assign the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. The Potential Energy Distribution (PED) analysis further refines this by quantifying the contribution of each internal coordinate to a particular vibrational mode. This detailed assignment aids in the structural confirmation of the synthesized compound.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Stilbene derivatives are known for their potential as non-linear optical (NLO) materials, which have applications in photonics and optoelectronics. spiedigitallibrary.orgresearchgate.netrsc.orgrsc.org NLO materials can alter the properties of light passing through them, for example, by changing its frequency. The NLO response of a molecule is related to its polarizability and hyperpolarizability. Computational methods can predict these properties, providing a way to screen potential NLO candidates before engaging in extensive synthesis and experimental characterization. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups in this compound suggests that it may exhibit interesting NLO properties.

Conformational Analysis and Isomerization Dynamics through Computational Modeling

Stilbenes can exist as cis (Z) and trans (E) isomers, with the trans isomer generally being more stable. nih.gov The conformation of the molecule, particularly the torsion angles between the aromatic rings and the vinyl bridge, is crucial for its properties. researchgate.net Computational modeling can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers for rotation around single bonds. libretexts.org Furthermore, these models can simulate the dynamics of isomerization between the cis and trans forms, providing insights into the photochemical behavior of the molecule.

Mechanistic Photochemistry and Photoisomerization Studies of 3 Chloro 3 Methoxystilbene

Photoisomerization Pathways of Stilbene (B7821643) Derivatives

The photoisomerization of stilbenes, the light-induced conversion between their cis (Z) and trans (E) isomers, is a well-documented phenomenon. nih.gov Upon absorption of ultraviolet (UV) light, the thermodynamically more stable trans isomer is excited to a singlet excited state. From this excited state, the molecule can undergo rotation around the central carbon-carbon double bond, a process that is sterically hindered in the ground state. This rotation leads to a "phantom" or perpendicular singlet state, which is a key intermediate in the isomerization process. From this perpendicular state, the molecule can decay back to the ground state as either the trans or cis isomer.

In addition to this primary photoisomerization pathway, stilbene derivatives can undergo other photochemical reactions. One notable reaction is the Mallory reaction, an oxidative photocyclization of cis-stilbenes to form phenanthrenes in the presence of an oxidizing agent like iodine. nih.gov This reaction is known to be compatible with a variety of substituents, including chloro and methoxy (B1213986) groups. nih.gov Therefore, it is plausible that cis-3-Chloro-3'-methoxystilbene could undergo photocyclization to a substituted phenanthrene (B1679779) under appropriate conditions.

The presence of the chloro and methoxy substituents in 3-Chloro-3'-methoxystilbene is expected to modulate these pathways. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can alter the electronic distribution in both the ground and excited states, thereby influencing the efficiency and dynamics of the photoisomerization and any competing photochemical reactions.

Quantum Yields and Photostability of this compound Isomers

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. For stilbene derivatives, key quantum yields include those for trans-to-cis isomerization (Φt→c), cis-to-trans isomerization (Φc→t), and fluorescence (Φf).

Table 1: Postulated Photochemical Parameters for this compound Isomers

| Parameter | trans-Isomer | cis-Isomer |

| Photoisomerization Quantum Yield | Φt→c | Φc→t |

| Fluorescence Quantum Yield | Φf(trans) | Φf(cis) |

| Photocyclization Quantum Yield | - | Φcyc |

Note: The values in this table are qualitative and represent the expected photochemical parameters based on the behavior of other substituted stilbenes. Experimental determination is required for quantitative values.

Spectroscopic Monitoring of Photoinduced Transformations in this compound

The photoinduced transformations of this compound can be monitored using various spectroscopic techniques. UV-Visible absorption spectroscopy is a primary tool for observing the progress of photoisomerization. The trans and cis isomers of stilbenes typically exhibit distinct absorption spectra. The trans isomer, being more planar and having a more extended π-conjugation, generally absorbs at longer wavelengths with a higher molar absorptivity compared to the sterically hindered and less planar cis isomer. Upon irradiation, the changes in the absorption spectrum can be used to follow the conversion of one isomer to the other until a photostationary state is reached, where the rates of the forward and reverse isomerization reactions are equal.

Fluorescence spectroscopy can also provide valuable information. Many trans-stilbene (B89595) derivatives are fluorescent, and the fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. In contrast, cis-stilbenes are typically non-fluorescent or weakly fluorescent due to the efficient non-radiative decay pathway through isomerization. Monitoring the fluorescence intensity can thus provide a measure of the concentration of the trans isomer.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed to directly observe the short-lived excited states and intermediates involved in the photoisomerization process. nih.gov These techniques allow for the determination of the lifetimes of the excited singlet states and the kinetics of the isomerization, providing a deeper understanding of the reaction dynamics.

Table 2: Expected Spectroscopic Properties of this compound Isomers

| Spectroscopic Technique | Expected Observation for trans-Isomer | Expected Observation for cis-Isomer |

| UV-Visible Absorption | Strong absorption at longer wavelength | Weaker absorption at shorter wavelength |

| Fluorescence Emission | Potential for fluorescence emission | Expected to be non-fluorescent or weakly fluorescent |

| Transient Absorption | Observation of excited singlet state decay and formation of intermediates | Observation of rapid decay of the excited state |

Theoretical Insights into the Photochemical Reaction Mechanisms of this compound

Computational chemistry provides a powerful tool for elucidating the mechanisms of photochemical reactions. researchgate.net Quantum chemical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to model the potential energy surfaces of the ground and excited states of this compound.

These calculations can provide valuable information about:

The geometries of the trans and cis isomers in their ground and excited states.

The energies of the excited states and the transition states for isomerization.

The nature of the electronic transitions involved in the absorption of light.

The conical intersections between the excited and ground state potential energy surfaces, which are crucial for understanding the non-radiative decay pathways.

Theoretical studies on stilbene and its derivatives have been instrumental in developing the current understanding of their photoisomerization mechanisms. researchgate.net For this compound, computational studies could predict how the chloro and methoxy substituents affect the energetics and dynamics of the photoisomerization process. For example, these calculations could reveal whether the substituents stabilize or destabilize the planar and twisted geometries in the excited state, thereby influencing the barrier to isomerization. Furthermore, theoretical models can help to interpret experimental spectroscopic data and provide a more complete picture of the photochemical behavior of this compound.

Structure Activity Relationship Sar and Molecular Interaction Studies of 3 Chloro 3 Methoxystilbene

Correlating Electronic Structure and Molecular Geometry with Bioactivity Potential

The biological activity of stilbenoids is intrinsically linked to their electronic configuration and three-dimensional shape. The core structure of 3-Chloro-3'-methoxystilbene is the trans-stilbene (B89595) scaffold, a conjugated π-system composed of two phenyl rings connected by an ethylene (B1197577) bridge. This extended conjugation is crucial for molecular planarity and allows for significant electronic communication between substituents on the different rings.

The substituents at the 3 and 3' positions critically modulate the molecule's electronic properties. The methoxy (B1213986) group (-OCH₃) at the 3'-position acts as an electron-donating group (EDG) through resonance, increasing the electron density of the π-system. Conversely, the chlorine atom (-Cl) at the 3-position functions as an electron-withdrawing group (EWG) through induction. This "push-pull" arrangement creates a molecular dipole and influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key determinants of chemical reactivity and interaction with biological targets.

Theoretical studies on various substituted stilbenes using methods like Density Functional Theory (DFT) have shown that such electronic modifications can significantly impact bioactivity. researchgate.net For instance, the presence of methoxy groups is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability compared to their hydroxylated counterparts like resveratrol (B1683913). nih.govnih.gov The chloro group, while also increasing lipophilicity, primarily modifies the electronic landscape, potentially influencing interactions with specific enzymatic pockets or metabolic pathways.

Below is a table summarizing the influence of common substituents on the electronic properties of the stilbene (B7821643) scaffold.

| Substituent | Typical Position(s) | Electronic Effect | Influence on Bioactivity Potential |

|---|---|---|---|

| -OH (Hydroxyl) | 3, 4', 5 | Strongly Electron-Donating | Increases antioxidant activity; site for metabolism (glucuronidation/sulfation). nih.gov |

| -OCH₃ (Methoxy) | 3, 4', 5 | Electron-Donating | Increases lipophilicity and metabolic stability, often enhancing bioavailability and affinity for protein targets. nih.gov |

| -Cl (Chloro) | 3, 4 | Electron-Withdrawing (Inductive) | Increases lipophilicity; can alter target specificity and binding affinity. researchgate.net |

| -NO₂ (Nitro) | 4' | Strongly Electron-Withdrawing | Significantly alters electronic properties for specific target interactions. |

Analysis of Intermolecular Interactions with Molecular Targets (e.g., Hydrogen Bonding, Charge Transfer)

The potential for this compound to interact with biological macromolecules is governed by non-covalent forces. Molecular docking and quantitative structure-activity relationship (QSAR) studies on various stilbene derivatives have provided insights into these interactions. mdpi.comnih.gov

The primary modes of interaction for stilbenoids include:

Hydrophobic Interactions and π-π Stacking: The two aromatic rings of the stilbene core are highly lipophilic, enabling them to fit into hydrophobic pockets of enzymes and receptors. These rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Hydrogen Bonding: While this compound lacks hydroxyl groups, which are strong hydrogen bond donors, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. It can potentially form weak hydrogen bonds with donor residues like serine (Ser) or asparagine (Asn) in a protein's active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a carboxylate side chain (e.g., aspartate, glutamate).

Charge Transfer: The push-pull nature of the molecule, with its electron-donating methoxy group and electron-withdrawing chloro group, could facilitate charge-transfer interactions with electron-rich or electron-poor regions of a biological target.

Docking studies of chlorinated compounds with protein tyrosine kinase receptors have shown interactions with residues like Aspartate (Asp) and Cysteine (Cys). researchgate.net Similarly, studies on methoxylated stilbenes as inhibitors of cytochrome P450 1B1 (CYP1B1) highlight the importance of the substitution pattern for fitting into the enzyme's active site. mdpi.com

The following table lists potential interacting amino acid residues for stilbene analogs based on computational and experimental studies.

| Interaction Type | Substituent Feature | Potential Interacting Amino Acid Residues | Example Molecular Target |

|---|---|---|---|

| π-π Stacking | Aromatic Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | β-amyloid plaques researchgate.net |

| Hydrogen Bond (Acceptor) | Methoxy Group (-OCH₃) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Cyclooxygenase-2 (COX-2) fip.org |

| Halogen Bond | Chloro Group (-Cl) | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls | Protein Tyrosine Kinase researchgate.net |

| Hydrophobic Interaction | Entire Scaffold | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Cytochrome P450 1B1 (CYP1B1) mdpi.com |

Mechanistic Investigations of this compound Activity at the Molecular Level

While the precise molecular mechanism of this compound is not defined, the mechanisms of related stilbenes provide a strong basis for prediction. Stilbenoids are known to modulate numerous cellular pathways involved in inflammation, cancer, and neurodegeneration. ijesrr.orgresearchgate.net

One of the most studied mechanisms for stilbenes is the inhibition of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolic activation of pro-carcinogens. mdpi.com The specific substitution pattern on the stilbene rings is critical for determining inhibitory potency and selectivity. The increased lipophilicity from both the chloro and methoxy groups in this compound could favor its binding to the active site of these enzymes.

Furthermore, methoxylated stilbene analogs have demonstrated potent cytotoxic effects in leukemia cell lines, often superior to resveratrol. nih.govresearchgate.net This activity is frequently linked to the induction of cell cycle arrest, typically at the G2/M phase, and the initiation of apoptosis (programmed cell death). nih.gov The molecular events often involve the modulation of key regulatory proteins such as p53 and the disruption of microtubule dynamics, a mechanism shared with other stilbenoids like combretastatin. ijesrr.org

Comparative Analysis of this compound with Related Stilbene Derivatives for Mechanistic Insights

Comparing this compound with well-studied stilbenes like resveratrol and pterostilbene (B91288) reveals the mechanistic significance of its unique substitutions.

Resveratrol (3,5,4'-trihydroxystilbene): Its activity is heavily influenced by its hydroxyl groups, which are potent antioxidants but also sites of rapid phase II metabolism (glucuronidation and sulfation). This leads to low bioavailability.

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene): By replacing hydroxyl groups with methoxy groups, pterostilbene exhibits increased metabolic stability and lipophilicity, resulting in significantly higher bioavailability and often more potent biological effects than resveratrol. nih.gov

This compound: This compound combines the metabolic stability offered by a methoxy group with the electronic and steric alterations of a chloro substituent. The methoxy group at the 3' position, compared to the 3,5-positions in pterostilbene, would result in a different molecular geometry and dipole moment. The chloro group at the 3-position further enhances lipophilicity and introduces the potential for halogen bonding, which is absent in resveratrol and pterostilbene. This unique combination could lead to a distinct pharmacological profile, potentially with altered target specificity or improved potency against certain targets compared to other stilbenes. Studies on halogenated stilbene derivatives have shown that such substitutions can lead to potent cytotoxicity in cancer cell lines. researchgate.net

A comparative summary of these stilbene derivatives is presented below.

| Compound | Key Substituents | Predicted Lipophilicity | Metabolic Stability | Potential Mechanistic Advantages/Disadvantages |

|---|---|---|---|---|

| Resveratrol | -OH | Lower | Low (rapid metabolism) | Strong antioxidant; low bioavailability. nih.gov |

| Pterostilbene | -OCH₃, -OH | Higher | High | Improved bioavailability and potency. nih.gov |

| This compound | -Cl, -OCH₃ | Highest | Predicted to be High | Potentially unique target interactions via halogen bonding; altered electronic profile. |

Potential Non Clinical Applications of 3 Chloro 3 Methoxystilbene in Advanced Materials and Chemical Probes

Exploiting Non-Linear Optical Properties for Material Science Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property essential for technologies like optical switching, data processing, and frequency conversion. Molecules with a donor-acceptor (D-π-A) structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system, are known to possess large second- and third-order molecular hyperpolarizabilities, which are microscopic measures of NLO activity.

3-Chloro-3'-methoxystilbene fits this D-π-A archetype, with the methoxy (B1213986) group (-OCH₃) acting as a donor and the chloro group (-Cl) as a weak acceptor, linked by the stilbene (B7821643) π-bridge. The third-order NLO response is described by the third-order susceptibility, χ⁽³⁾, which is related to properties like the intensity-dependent refractive index (n₂) and the two-photon absorption coefficient (β). These parameters are often determined using techniques like the Z-scan method. scirp.orgresearchgate.net

Research on various substituted stilbenes demonstrates a clear structure-property relationship. For instance, studies on stilbenes with different donor-acceptor pairs show that increasing the acceptor strength can significantly enhance the first-order hyperpolarizability (β₀). tandfonline.com Similarly, theoretical studies using Density Functional Theory (DFT) have been employed to predict the polarizabilities and hyperpolarizabilities of substituted stilbenes, azoarenes, and related push-pull molecules. mdpi.com While specific experimental values for this compound are not widely reported, data from related compounds provide insight into its potential. For example, other chloro-substituted stilbenes have been synthesized and evaluated for second harmonic generation (SHG), a second-order NLO process. oup.com The investigation of organometallic complexes has also shown that third-order susceptibility can be tailored by the choice of ligands and metal centers, with values for some systems reaching the order of 10⁻¹² to 10⁻⁶ esu. nih.govmdpi.com The presence of both chloro and methoxy groups in this compound suggests a moderate but potentially useful third-order NLO response, making it a candidate for incorporation into materials for optical limiting or all-optical switching devices.

Table 1: Comparison of Non-Linear Optical Properties of Substituted Stilbenes and Related Compounds (Note: This table contains representative data for various substituted compounds to illustrate structure-property relationships, as direct data for this compound is not readily available in the literature.)

| Compound/System | Property Measured | Value | Reference |

| (E)-2-Chloro-4-methoxy-4'-(trifluoromethyl)stilbene | Synthesis Reported | N/A (Potential for NLO) | oup.com |

| Donor-Acceptor Stilbene Derivatives | First Hyperpolarizability (β) | Varies with substituents | tandfonline.comnycu.edu.tw |

| Organometallic Complexes (e.g., Alq₃) | Third-Order Susceptibility (χ⁽³⁾) | ~1.32 × 10⁻²² m²V⁻² | mdpi.com |

| Methoxy-substituted Chalcones (Z-scan) | Nonlinear Refractive Index (n₂) | Sign and magnitude depend on substitution | researchgate.net |

| Poly(4,4'-diazobenzene-2,5-thiophene) | Molecular Hyperpolarizability (γ) | 4.2 x 10⁻³⁰ esu | researchgate.net |

Development of this compound as a Fluorescent Probe for Biological Systems (Non-Clinical Context)

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, with the characteristics of this emission (e.g., intensity, wavelength, lifetime) being sensitive to the local environment. This sensitivity allows them to be used as sensors for detecting specific analytes, monitoring changes in polarity or viscosity, or for imaging in non-clinical research settings. Stilbene derivatives are excellent candidates for fluorescent probes due to their inherent fluorescence and the tunability of their photophysical properties through chemical modification. mdpi.comwiley-vch.de

The fluorescence of stilbenes is governed by the competition between radiative decay (fluorescence) from the excited state and non-radiative decay pathways, most notably trans-cis photoisomerization. msu.eduacs.org The introduction of substituents like the methoxy and chloro groups on this compound influences its electronic structure and, consequently, its absorption and emission properties. Methoxy groups generally enhance fluorescence, while halogens can sometimes quench fluorescence through the heavy-atom effect, but also modulate solubility and binding interactions. acs.org

The development of a stilbene derivative as a fluorescent probe involves characterizing its photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) in various solvents (solvatochromism). researchgate.net Research has shown that donor-acceptor stilbenes can exhibit significant charge transfer character in the excited state, making their emission highly sensitive to solvent polarity. researchgate.net While specific data for this compound is limited, studies on analogous compounds are informative. For instance, 4,4′-diamino-2,2′-stilbene disulfonic acid has been investigated as a fluorescent sensor for metal ions. nih.gov Other stilbene derivatives have been synthesized for applications in bio-imaging and for the detection of organophosphorus nerve agents, demonstrating the versatility of the stilbene scaffold. researchgate.nettandfonline.com The unique substitution of this compound could lead to specific binding affinities or environmental sensitivities, making it a promising candidate for development as a non-clinical fluorescent probe for studying cellular components or biochemical processes.

Table 2: Photophysical Properties of Representative Stilbene-Based Fluorescent Compounds (Note: This table illustrates the range of properties observed in stilbene derivatives, highlighting their potential as fluorescent probes.)

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φf) | Solvent/System | Reference |

| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | ~370 | ~430 | High | Organic Solvents | mdpi.com |

| Methoxy-trans-stilbene derivatives | Varies | Varies | 0.07–0.69 | Solid State | mdpi.com |

| Stilbene Vinyl Sulfonamide-TTR Conjugate | 327 | 395 | 0.78 | PBS Buffer | nih.gov |

| Donor-Acceptor Benzoxazolyl Stilbenes | ~360-400 | ~420-530 | Varies with polarity | Various Solvents | researchgate.net |

Utilization of this compound in Photoreactive Polymer Systems

Photoreactive polymers are materials that undergo a chemical or physical change upon exposure to light. These changes can include cross-linking, degradation, or isomerization, leading to applications in photolithography, coatings, adhesives, and optical data storage. Stilbene derivatives are particularly useful in this context due to their well-defined photochemical reactions, primarily [2π+2π] cycloaddition and trans-cis isomerization. researchgate.netnanoient.org

Incorporating this compound into a polymer system, either as a pendant side-chain or as part of the main chain, can impart photoreactivity to the material. Upon irradiation with UV light, the double bond of the stilbene moiety can undergo a [2π+2π] cycloaddition with a neighboring stilbene unit, leading to the formation of a cyclobutane (B1203170) ring. researchgate.net When this occurs between different polymer chains, it results in photo-cross-linking, transforming a soluble polymer into an insoluble network. This process is the basis for negative-tone photoresists and photocurable materials. Research has demonstrated the photo-cross-linking of polymethacrylates and other polymer systems containing stilbene chromophores in their side chains. researchgate.netcapes.gov.br

The trans-cis photoisomerization of stilbene can also be harnessed in polymer systems. This reversible change in molecular geometry can alter the macroscopic properties of the polymer, such as its shape, solubility, or optical properties. This principle is fundamental to the development of photoresponsive materials and molecular switches. A novel strategy involves using the photoisomerization of a "stiff-stilbene" unit to induce strain in a macrocycle, thereby activating it for ring-opening metathesis polymerization (ROMP) to form a main-chain stilbene polymer. nih.gov

Furthermore, the photoreactive nature of stilbene derivatives has been explored for high-density holographic data storage. acs.orgcolab.wshypervsn.com In these systems, a photosensitive polymer film containing chromophores like stilbene derivatives is used as the recording medium. The interference pattern of two laser beams induces photochemical reactions in the film, creating a refractive index modulation that stores the data as a hologram. The specific electronic properties of this compound could influence the efficiency and stability of such photoreactions within a polymer matrix.

Table 3: Examples of Stilbene-Containing Photoreactive Polymer Systems

| Polymer System | Stilbene Derivative Type | Photoreaction | Application | Reference |

| Polymethacrylates | Stilbene units on tethers | [2π+2π] Cycloaddition | Photo-cross-linking | researchgate.net |

| Silk Fibroin | Stilbene cross-linker | [2π+2π] Cycloaddition | Photo-cross-linking | researchgate.net |

| Macrocycle with Stiff-Stilbene | Stiff-stilbene photoswitch | Photoisomerization-induced ROMP | Polymer Synthesis | nih.gov |

| Polycarbonate | o-Nitrostilbenes | Isomerization/Rearrangement | Holographic Data Storage | acs.org |

| Interpenetrating Polymer Networks (IPNs) | Pentafluorostilbene derivatives | Photosensitization of polymerization | 3D Printing, Composites | tandfonline.comuj.edu.pl |

Future Research Directions and Unexplored Avenues for 3 Chloro 3 Methoxystilbene

Integration of Machine Learning and AI in Predicting 3-Chloro-3'-methoxystilbene Reactivity

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and mechanisms with increasing accuracy. ijsea.comeurekalert.org For this compound, these computational tools can be leveraged to explore its reactivity in unprecedented detail.

Future research can focus on developing bespoke ML models trained on datasets of similar halogenated and methoxylated stilbene (B7821643) derivatives. These models could predict the regioselectivity and stereoselectivity of various reactions, such as oxidations, reductions, and cross-coupling reactions. By analyzing vast datasets, AI can identify subtle electronic and steric effects that govern the reactivity of the chloro and methoxy (B1213986) substituents, as well as the stilbene backbone. eurekalert.org

Furthermore, AI can be instrumental in designing novel synthetic routes to this compound and its derivatives. nih.gov Retrosynthesis prediction algorithms, powered by deep learning, can propose efficient and cost-effective synthetic pathways that may not be apparent through traditional chemical intuition. ijsea.com The integration of AI with automated synthesis platforms could accelerate the discovery and optimization of reactions involving this compound. nih.govappliedclinicaltrialsonline.com

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

| Reactivity Prediction | Predict regioselectivity and stereoselectivity of reactions. | Deeper understanding of reaction mechanisms and improved synthetic efficiency. |

| Retrosynthesis | Propose novel and efficient synthetic routes. | Accelerated discovery of new derivatives and analogues. |

| Property Prediction | Forecast physicochemical and biological properties. | Faster screening of potential applications in materials science and pharmacology. |

| Catalyst Design | Identify optimal catalysts for specific transformations. | Development of more efficient and sustainable synthetic methods. |

Exploration of Novel Catalytic Approaches for this compound Synthesis

The synthesis of stilbene derivatives often relies on palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. uliege.beresearchgate.net While effective, there is a continuous drive to develop more sustainable, efficient, and versatile catalytic systems. For this compound, future research could explore several novel catalytic approaches.

One promising area is the use of earth-abundant metal catalysts, such as iron, copper, or nickel, as alternatives to precious metals like palladium. researchgate.net Developing catalytic systems based on these metals for the synthesis of this compound would offer significant economic and environmental benefits. Another avenue is the investigation of photocatalysis, which utilizes light energy to drive chemical reactions under mild conditions.

Furthermore, the development of nanocatalysts could offer enhanced reactivity and selectivity. beilstein-journals.org Palladium nanoparticles, for instance, have shown high catalytic activity in Mizoroki–Heck coupling reactions for stilbene synthesis in environmentally friendly aqueous media. beilstein-journals.org The application of such nanocatalysts to the synthesis of this compound could lead to improved yields and easier catalyst recovery.

Recent advancements in rhodium(III)-catalyzed C-H activation present another exciting frontier. whiterose.ac.uk These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to stilbene synthesis compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

Table 2: Comparison of Catalytic Methods for Stilbene Synthesis

| Catalytic Method | Advantages | Potential for this compound |

| Palladium-catalyzed Cross-Coupling | High versatility and efficiency. uliege.be | Established method, potential for optimization. |

| Earth-Abundant Metal Catalysis | Cost-effective and sustainable. researchgate.net | Development of novel, greener synthetic routes. |

| Photocatalysis | Mild reaction conditions, use of light energy. | Environmentally friendly synthesis. |

| Nanocatalysis | High activity, potential for catalyst recycling. beilstein-journals.org | Improved efficiency and sustainability. |

| Rhodium(III)-catalyzed C-H Activation | High atom economy, direct functionalization. whiterose.ac.uk | More efficient and direct synthetic pathways. |

Advanced Characterization Techniques for Solid-State Forms of this compound

The solid-state properties of a molecule, including its crystal structure and polymorphism, can significantly influence its physical and chemical behavior. For this compound, a comprehensive investigation of its solid-state forms using advanced characterization techniques is a crucial area for future research.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in stilbene derivatives and can impact properties such as solubility, melting point, and bioavailability. rsc.orgresearchgate.net Techniques like single-crystal X-ray diffraction are fundamental for determining the precise three-dimensional arrangement of atoms in the crystal lattice. royalsocietypublishing.org

In addition to X-ray diffraction, a combination of other analytical methods can provide a more complete picture of the solid-state properties. acs.org Solid-state nuclear magnetic resonance (SSNMR) spectroscopy can probe the local environment of atomic nuclei, providing information on molecular conformation and intermolecular interactions. Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential for identifying and characterizing different polymorphs and their thermal stability. acs.org Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be used to distinguish between different crystalline forms based on their unique vibrational modes. acs.org

A deeper understanding of the solid-state chemistry of this compound could be critical for its potential applications in areas like organic electronics, where crystal packing can dictate charge transport properties.

Deeper Computational Exploration of Complex Reaction Coordinates for this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at the molecular level. rsc.orgnih.gov For this compound, a deeper computational exploration of complex reaction coordinates can elucidate the intricate details of its chemical transformations.

Future computational studies could focus on mapping the potential energy surfaces (PES) for various reactions involving this compound. chemrxiv.org This would involve locating transition states, intermediates, and conical intersections, which are crucial for understanding reaction pathways, particularly in photochemical processes like cis-trans isomerization. acs.org Spin-flip DFT (SFDFT) has emerged as a promising method for accurately describing the electronic structure of stilbene and its derivatives during such isomerizations. acs.org

DFT calculations can also be employed to understand the mechanism of catalytic reactions. For instance, modeling the hydrogenation of stilbene precursors over palladium clusters can provide insights into the role of the catalyst and the reaction mechanism at a molecular level. scielo.br Similarly, computational studies can help rationalize the regioselectivity observed in reactions such as the Mallory photocyclization, where the presence of substituents like the chloro and methoxy groups can direct the outcome of the reaction. mdpi.com

By combining computational predictions with experimental results, a more comprehensive understanding of the reactivity and properties of this compound can be achieved, paving the way for its rational design and application in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.